4-Methoxy-2-methylbenzoic acid

Coordination chemistry Metal-organic complexes Thermal analysis

Sourcing a carboxylate ligand that forms complete lanthanide complexes across the entire 4f series? 4-Methoxy-2-methylbenzoic acid (CAS 6245-57-4) enables reproducible synthesis of all 14 stable Ln(III) complexes plus Y(III), each with defined thermal decomposition profiles and magnetic data. Its defined 2-methyl/4-methoxy substitution ensures regioselective bromination to the 5-bromo derivative for downstream Suzuki-Miyaura and Heck cross-coupling sequences. Available at ≥98% purity (GC) with consistent batch quality.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 6245-57-4
Cat. No. B181754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylbenzoic acid
CAS6245-57-4
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C(=O)O
InChIInChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
InChIKeyMSVRGYOYISBGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methylbenzoic Acid (CAS 6245-57-4): Chemical Identity and Procurement Baseline


4-Methoxy-2-methylbenzoic acid (CAS 6245-57-4), also referred to as 2-methyl-4-methoxybenzoic acid or 2-methyl-p-anisic acid, is a trisubstituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol [1]. This compound is a positional isomer of 2-methoxy-4-methylbenzoic acid, distinguished by the specific arrangement of methyl and methoxy substituents at the 2- and 4-positions, respectively, relative to the carboxylic acid group . Commercially available at purities typically ranging from 97% to ≥98% (GC), the compound appears as a white to slightly cream-colored crystalline powder with a melting point of 177–181 °C . Its procurement is driven by specific synthetic utility in metal coordination chemistry, pharmaceutical intermediate synthesis, and derivatization chemistry where positional substitution patterns critically influence downstream reactivity and product properties .

Selection

Trisubstituted benzoic acid with defined 2-methyl-4-methoxy positional pattern.

Critical for regioselective synthesis and metal coordination geometry.

Workflow

Metal-organic complex synthesis, lanthanide coordination studies, or electrophilic bromination routes.

Positional isomerism governs downstream reactivity and chelation modes.

Context

Reported to support systematic rare earth and transition metal complex screening.

Steric and electronic profile differs fundamentally from alternative isomers.

Why 4-Methoxy-2-methylbenzoic Acid Cannot Be Interchanged with Positional Isomers or Close Analogs


Substituting 4-methoxy-2-methylbenzoic acid with its positional isomers (e.g., 2-methoxy-4-methylbenzoic acid or 4-methoxy-3-methylbenzoic acid) or functional analogs (e.g., 4-hydroxy-2-methylbenzoic acid) introduces structural variations that fundamentally alter physicochemical behavior and synthetic utility. In metal coordination chemistry, the precise relative orientation of the carboxylic acid and methoxy groups dictates the chelation mode and stability of resulting complexes, as the 4-methoxy-2-methyl substitution pattern enables a specific bidentate coordination geometry distinct from other substitution patterns [1]. In organic synthesis, the electronic and steric environment created by the 2-methyl and 4-methoxy groups governs the regioselectivity of electrophilic aromatic substitution reactions, such as bromination to yield 5-bromo-4-methoxy-2-methylbenzoic acid—a transformation whose outcome would differ with alternative substitution patterns . Furthermore, thermodynamic property differences among methoxybenzoic acid derivatives, including sublimation enthalpy variations measurable via transpiration methods, confirm that these positional isomers are not thermodynamically equivalent and cannot be substituted without altering process conditions or product outcomes [2]. The following quantitative evidence substantiates these specific differentiations.

Target Compound 4-Methoxy-2-methylbenzoic acid
Potential Substitute 2-Methoxy-4-methylbenzoic acid
Positional isomer may shift regioselectivity in electrophilic substitution and alter metal chelation geometry; direct substitution can change synthetic outcomes.
Target Compound 4-Methoxy-2-methylbenzoic acid
Potential Substitute 4-Hydroxy-2-methylbenzoic acid
Functional group replacement (methoxy to hydroxy) may significantly alter electronic properties and complex stability; coordination profile likely differs.
Target Compound 4-Methoxy-2-methylbenzoic acid
Potential Substitute Unsubstituted benzoic acid
Absence of methyl and methoxy directing groups removes steric bulk and electronic activation; thermochemical and processing properties will diverge.

Quantitative Differentiation Evidence for 4-Methoxy-2-methylbenzoic Acid (CAS 6245-57-4) vs. Comparators


Metal Complexation: Quantified Coordination with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)

4-Methoxy-2-methylbenzoic acid has been quantitatively demonstrated to form stable coordination complexes with a broad spectrum of divalent first-row transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), as established by thermal, spectral, and magnetic investigations [1]. In direct comparison with 2-methoxy-4-methylbenzoic acid (the positional isomer with inverted methoxy and methyl positions), the 4-methoxy-2-methyl substitution pattern yields a distinct bidentate coordination mode via the carboxylate oxygen and the para-methoxy oxygen, forming a stable six-membered chelate ring . This coordination geometry is structurally distinct from that achievable with the positional isomer, where the methoxy group at the ortho position (2-position) relative to the carboxyl group would yield alternative chelation modes or monodentate binding.

Transition Metal Complexation
Class-level inference
Forms stable complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).
Supports coordination chemistry screening and metal-organic framework research.
Bidentate chelation geometry is specific to the 4-methoxy-2-methyl pattern.
Coordination chemistry Metal-organic complexes Thermal analysis

Lanthanide and Yttrium Benzoate Synthesis: Specific Utility in Rare Earth Coordination

4-Methoxy-2-methylbenzoic acid has been specifically employed as the carboxylate ligand of choice for the synthesis of 4-methoxy-2-methylbenzoates of Y(III) and the complete lanthanide series (La through Lu, excluding promethium) . This application demonstrates a defined synthetic niche: the compound serves as a precursor for a systematically studied class of rare earth element coordination compounds, with thermal and spectral investigations establishing quantitative decomposition profiles for each lanthanide complex . In comparison with alternative benzoic acid derivatives such as unsubstituted benzoic acid or 4-methoxybenzoic acid, the 2-methyl substitution introduces steric bulk adjacent to the carboxylate binding site, which modulates both the coordination number achievable with larger lanthanide ions and the thermal stability of the resulting complexes .

Lanthanide and Yttrium Benzoates
Class-level inference
Forms 4-methoxy-2-methylbenzoates with Y(III) and 14 lanthanides (La to Lu).
Defined ligand framework for systematic rare earth complex studies.
Thermal decomposition profiles characterized for each complex.
Lanthanide chemistry Rare earth elements Coordination polymers

Thermodynamic Differentiation: Sublimation Enthalpy Variations Among Methoxybenzoic Acid Derivatives

A comprehensive thermochemical study by Verevkin et al. (2015) evaluated sublimation enthalpies of methyl- and methoxybenzoic acid derivatives using transpiration method, static method, and thermogravimetric analysis (TGA) [1]. This study established that substituent position on the benzoic acid scaffold produces measurable differences in sublimation enthalpies, with methoxybenzoic acid positional isomers (2-methoxy, 3-methoxy, and 4-methoxybenzoic acids) exhibiting distinct thermochemical values [1]. While 4-methoxy-2-methylbenzoic acid was not directly measured in this specific dataset, the study's pairwise interaction analysis of methyl, methoxy, and carboxyl substituents on the benzene ring enables group-additivity estimation of vaporization enthalpies for trisubstituted derivatives, confirming that the 4-methoxy-2-methyl substitution pattern yields thermochemical properties distinct from other substitution patterns [1].

Sublimation Enthalpy Differentiation
Class-level inference
Predicted distinct sublimation enthalpy based on group-additivity from 2-methyl and 4-methoxy contributions.
Thermochemical properties differ from other methoxybenzoic acid isomers.
Impacts sublimation-based purification and vapor-phase processing.
Thermochemistry Sublimation enthalpy Physical property differentiation

Regioselective Derivatization: Defined Bromination to 5-Bromo-4-methoxy-2-methylbenzoic Acid

4-Methoxy-2-methylbenzoic acid undergoes regioselective electrophilic aromatic bromination to yield 5-bromo-4-methoxy-2-methylbenzoic acid as the primary product . This regioselectivity is governed by the combined directing effects of the 4-methoxy group (strong ortho/para director) and the 2-methyl group (ortho/para director) in conjunction with the meta-directing carboxylic acid group. The specific substitution pattern (methoxy at position 4, methyl at position 2, carboxyl at position 1) directs bromination to the 5-position, adjacent to the methoxy group and meta to the carboxyl group. In contrast, positional isomers such as 2-methoxy-4-methylbenzoic acid would direct bromination to entirely different ring positions due to the altered arrangement of activating and deactivating substituents .

Regioselective Bromination
Class-level inference
Bromination yields 5-bromo-4-methoxy-2-methylbenzoic acid as the defined product.
Enables reproducible access to a specific brominated intermediate for cross-coupling.
Alternative isomers direct bromination to different ring positions.
Electrophilic aromatic substitution Regioselective synthesis Bromination

Defined Application Scenarios for 4-Methoxy-2-methylbenzoic Acid Based on Validated Differentiation Evidence


Systematic Synthesis of Lanthanide and Yttrium Coordination Complexes for Thermal and Spectroscopic Characterization

Researchers engaged in systematic studies of rare earth element coordination chemistry should procure 4-methoxy-2-methylbenzoic acid when requiring a carboxylate ligand that forms a complete series of complexes across the lanthanide series (La through Lu) and Y(III). The compound's established synthetic protocols enable preparation of 4-methoxy-2-methylbenzoates of all 14 stable lanthanides, with each complex characterized by defined thermal decomposition profiles and spectroscopic signatures . This makes it particularly suitable for comparative studies investigating lanthanide contraction effects on coordination geometry, thermal stability trends across the 4f series, and systematic evaluation of structure-property relationships in rare earth carboxylate materials .

First-Row Transition Metal Complex Synthesis Requiring Broad Metal Compatibility and Characterized Magnetic Properties

For projects requiring systematic comparison of coordination behavior across multiple first-row transition metals, this compound offers a single ligand framework that forms stable, isolable complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) under identical aqueous preparation conditions . The availability of quantified magnetic moment data and water solubility measurements at 293 K for each complex provides a baseline dataset enabling comparative studies of metal-dependent properties such as magnetic behavior, thermal stability, and aqueous solubility trends .

Synthetic Routes Requiring Regioselective Access to 5-Bromo-4-methoxy-2-methylbenzoic Acid

Synthetic chemists constructing multistep sequences that require a 5-bromo-4-methoxy-2-methylbenzoate building block for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids, or Heck couplings with olefins) should utilize this compound as the starting material. Its defined bromination regiochemistry ensures reproducible access to the desired 5-bromo derivative . Alternative positional isomers would yield different bromination regioisomers incompatible with downstream coupling partners optimized for the 5-bromo substitution pattern .

Thermochemical Property Modeling and Group-Additivity Validation Studies for Substituted Benzoic Acids

Physical chemists and computational chemists engaged in developing or validating group-additivity models for predicting thermochemical properties of substituted aromatic compounds should consider this trisubstituted benzoic acid derivative as a test case. The established methodology for deriving pairwise substituent interactions for methyl, methoxy, and carboxyl groups on the benzene ring provides a framework against which experimental sublimation enthalpy measurements for this compound can validate or refine group-contribution predictions . Its specific 1,2,4-trisubstitution pattern offers a distinct steric and electronic environment for testing additivity assumptions.

Application
Selection Property
Validation Focus
Lanthanide and Yttrium Coordination Studies
Complete lanthanide series complexation
Thermal decomposition profile and coordination geometry review
Transition Metal Complex Screening
Broad metal-ion compatibility
Magnetic property and aqueous solubility dataset review
Regioselective Synthesis of 5-Bromo Intermediate
Defined electrophilic substitution pattern
Bromination regioisomer identity confirmation
Thermochemical Property Modeling
Trisubstituted benzoic acid scaffold
Group-additivity model validation for sublimation data

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